Cas no 118-95-6 (Phenol,2-(1-methylethyl)-4,6-dinitro-)

Phenol,2-(1-methylethyl)-4,6-dinitro- structure
118-95-6 structure
Product Name:Phenol,2-(1-methylethyl)-4,6-dinitro-
Numero CAS:118-95-6
MF:C9H10N2O5
MW:226.186102390289
CID:169151
PubChem ID:67056
Update Time:2025-04-19

Phenol,2-(1-methylethyl)-4,6-dinitro- Proprietà chimiche e fisiche

Nomi e identificatori

    • Phenol,2-(1-methylethyl)-4,6-dinitro-
    • 2,4-dinitro-6-propan-2-ylphenol
    • 2,4-Dinitro-6-isopropylphenol
    • 2,4-Dinitro-6-isopropyl-phenol
    • 2.4-Dinitro-6-isopropyl-phenol
    • 2-isopropyl-4,6-dinitro-phenol
    • 2-Isopropyl-4,6-dinitrophenol
    • 4,6-Dinitro-2-isopropylphenol
    • 4,6-Dinitro-2-isopropyl-phenol
    • 4,6-dinitro-o-isopropylphenol
    • Dinitro-iso-propylphenol
    • Motylkopielik
    • Phenol, (1-methylethyl)dinitro-
    • Phenol, 2,4-dinitro-6-isopropyl-
    • 4-06-00-03213 (Beilstein Handbook Reference)
    • 118-95-6
    • NSC5735
    • DTXSID6074463
    • Isopropyl-4,6-dinitrophenol
    • Phenol, 2-isopropyl-4,6-dinitro-
    • SCHEMBL5082940
    • NSC-5735
    • Phenol, 2-(1-methylethyl)-4,6-dinitro-
    • BRN 2136067
    • HBYHYLBZPLCIEE-UHFFFAOYSA-N
    • NSC 5735
    • 29385-11-3
    • 2-Isopropyl-4,6-dinitrophenol #
    • AKOS024333876
    • DNPP
    • EINECS 249-592-4
    • Inchi: 1S/C9H10N2O5/c1-5(2)7-3-6(10(13)14)4-8(9(7)12)11(15)16/h3-5,12H,1-2H3
    • Chiave InChI: HBYHYLBZPLCIEE-UHFFFAOYSA-N
    • Sorrisi: OC1C(=CC(=CC=1C(C)C)[N+](=O)[O-])[N+](=O)[O-]

Proprietà calcolate

  • Massa esatta: 226.059
  • Massa monoisotopica: 226.05897142g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 1
  • Complessità: 283
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 4
  • XLogP3: niente
  • Superficie polare topologica: 112Ų

Proprietà sperimentali

  • PSA: 106.51
  • LogP: 3.37840
Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD